molecular formula C6H9NO B15226045 3-Azabicyclo[4.1.0]heptan-5-one

3-Azabicyclo[4.1.0]heptan-5-one

Cat. No.: B15226045
M. Wt: 111.14 g/mol
InChI Key: BTAPRAZOVJPUMW-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-5-one is a bicyclic compound with a nitrogen atom incorporated into its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with an amine, followed by cyclization to form the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Azabicyclo[4.1.0]heptan-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Azabicyclo[4.1.0]heptan-5-one exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the structure allows it to form specific interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-azabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C6H9NO/c8-6-3-7-2-4-1-5(4)6/h4-5,7H,1-3H2

InChI Key

BTAPRAZOVJPUMW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)CNC2

Origin of Product

United States

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